molecular formula C17H22F2N2OS B6474415 4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640959-29-9

4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6474415
CAS No.: 2640959-29-9
M. Wt: 340.4 g/mol
InChI Key: DUPLBDAQGKMAJO-UHFFFAOYSA-N
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Description

4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine include other piperidine derivatives and thiomorpholine-containing compounds. Examples include:

  • 4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}morpholine
  • 4-{1-[(2,5-difluorophenyl)methyl]piperidine-3-carbonyl}piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2OS/c18-15-3-4-16(19)14(10-15)12-20-5-1-2-13(11-20)17(22)21-6-8-23-9-7-21/h3-4,10,13H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPLBDAQGKMAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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